molecular formula C12H13FN2O5S B7009363 N-(4-fluoro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide

N-(4-fluoro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide

Cat. No.: B7009363
M. Wt: 316.31 g/mol
InChI Key: VNVONVLFIGFCGE-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide: is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, a nitro group, and a fluoro-substituted phenyl ring

Properties

IUPAC Name

N-(4-fluoro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O5S/c1-12(5-2-6-12)11(16)14-21(19,20)10-4-3-8(13)7-9(10)15(17)18/h3-4,7H,2,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVONVLFIGFCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C(=O)NS(=O)(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available 4-fluoro-2-nitroaniline and 1-methylcyclobutane-1-carboxylic acid.

    Step 1 Formation of Sulfonyl Chloride: 4-fluoro-2-nitroaniline is reacted with chlorosulfonic acid to form 4-fluoro-2-nitrophenylsulfonyl chloride.

    Step 2 Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 1-methylcyclobutane-1-carboxamide in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(4-fluoro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The fluoro group can undergo nucleophilic aromatic substitution with strong nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.

    Substitution: Amines, thiols, strong bases (e.g., sodium hydride).

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

    Potential Drug Candidate: Investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.

    Enzyme Inhibition: The sulfonyl group can act as a mimic of natural substrates, potentially inhibiting enzymes involved in disease pathways.

Industry

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action for N-(4-fluoro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide would depend on its specific application. Generally, the compound may interact with biological targets through:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.

    Receptor Binding: Interacting with cell surface or intracellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide: Similar structure but with a chlorine substituent instead of fluorine.

    N-(4-fluoro-2-nitrophenyl)sulfonyl-1-ethylcyclobutane-1-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the cyclobutane ring.

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity due to its high electronegativity and small size.

    Nitro Group: The nitro group provides a site for further chemical modifications, enhancing the compound’s versatility in synthetic applications.

This detailed overview should provide a comprehensive understanding of N-(4-fluoro-2-nitrophenyl)sulfonyl-1-methylcyclobutane-1-carboxamide, its preparation, reactions, applications, and comparisons with similar compounds

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